molecular formula C28H28F2N4O2 B5068911 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]

1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]

Cat. No.: B5068911
M. Wt: 490.5 g/mol
InChI Key: MGXNYBVKEOWFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine], also known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that acts as a stimulant and has been used as a recreational drug in some countries. However,

Mechanism of Action

1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] acts as a stimulant by increasing the release and blocking the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in energy, alertness, and euphoria.
Biochemical and Physiological Effects:
1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been shown to increase heart rate, blood pressure, and body temperature in animal models. It has also been shown to increase locomotor activity and produce stereotypic behaviors, such as repetitive grooming and head bobbing.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] in lab experiments is its high potency and selectivity for dopamine, serotonin, and norepinephrine transporters. This makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain. However, one limitation is its potential for abuse and addiction, which may limit its use in certain studies.

Future Directions

There are several future directions for research on 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]. One area of interest is its potential as a treatment for depression and other mood disorders. 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been shown to have antidepressant-like effects in animal models, and further research may lead to the development of new treatments for these disorders. Another area of interest is its potential as a tool for studying the neurobiology of addiction and developing new treatments for drug abuse. Finally, further research may lead to the development of new derivatives of 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] with improved selectivity and potency for specific neurotransmitter transporters.

Synthesis Methods

1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1,3-diaminobenzene with phosgene to form 1,3-bis(chlorocarbonyl)benzene. This intermediate is then reacted with 4-fluorophenylpiperazine in the presence of a base to form 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine].

Scientific Research Applications

1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has been studied extensively for its potential use as a research tool in various fields. It has been shown to have affinity for dopamine, serotonin, and norepinephrine transporters, which makes it a useful tool for studying the mechanisms of these neurotransmitters in the brain. 1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine] has also been used in studies on drug abuse and addiction, as it has been shown to produce rewarding effects in animal models.

Properties

IUPAC Name

[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F2N4O2/c29-23-4-8-25(9-5-23)31-12-16-33(17-13-31)27(35)21-2-1-3-22(20-21)28(36)34-18-14-32(15-19-34)26-10-6-24(30)7-11-26/h1-11,20H,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXNYBVKEOWFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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